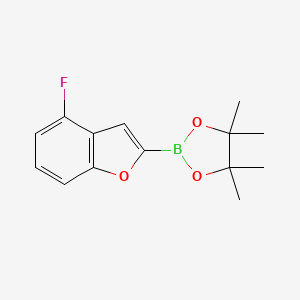

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester

Übersicht

Beschreibung

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester is a chemical compound with the molecular formula C14H16BFO3. It is a boronic ester derivative, which is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

The synthesis of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester typically involves the reaction of (4-Fluorobenzofuran-2-yl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthesis of (4-Fluorobenzofuran-2-yl)boronic Acid Pinacol Ester

The synthesis typically involves several steps, including the reaction of 4-fluorobenzofuran with boron reagents under controlled conditions. The method often employs palladium-catalyzed reactions, such as Suzuki coupling, which is a prevalent technique for forming carbon-carbon bonds. The boronic acid pinacol ester can be synthesized effectively through the following general reaction scheme:

- Formation of 4-Fluorobenzofuran : Starting from commercially available 4-fluorophenol and furan derivatives.

- Boronation : The introduction of a boron moiety using boronic acid or boron halides.

- Pinacol Ester Formation : Reaction with pinacol to yield the desired pinacol ester.

Medicinal Chemistry

This compound has been utilized in the development of pharmaceuticals due to its ability to act as a building block for biologically active compounds. Its applications include:

- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have indicated that compounds incorporating this moiety can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against viral infections where traditional treatments are ineffective .

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, particularly in:

- Cross-Coupling Reactions : It is frequently used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Aromatics : The ability of this compound to participate in various coupling reactions allows for the introduction of diverse functional groups into aromatic systems, enhancing their reactivity and utility in further transformations .

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound showed significant inhibition of breast cancer cell proliferation. The compound was tested against MCF-7 cell lines, revealing an IC50 value that indicated potent anticancer activity compared to standard chemotherapeutics. Mechanistic studies suggested that the compound induced apoptosis via mitochondrial pathways .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using microwave-assisted methods. This approach reduced reaction times significantly and improved yields compared to traditional heating methods. The optimized process demonstrated scalability potential for industrial applications .

Wirkmechanismus

The mechanism of action of (4-Fluorobenzofuran-2-yl)boronic acid pinacol ester in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst, such as palladium. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Vergleich Mit ähnlichen Verbindungen

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester can be compared with other boronic esters, such as:

Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and benzofuran moieties, leading to different reactivity and applications.

4-Fluorophenylboronic acid pinacol ester: Similar in having a fluorine substituent but differs in the aromatic ring structure, affecting its reactivity and applications.

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in various fields of research.

Biologische Aktivität

(4-Fluorobenzofuran-2-yl)boronic acid pinacol ester, identified by its CAS number 2121514-66-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for their roles in drug design, particularly as inhibitors of various enzymes, including proteases and β-lactamases. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H16BFO3. The compound features a boron atom bonded to a phenolic structure, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 256.09 g/mol |

| Purity | ≥95% |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Boronic acid derivatives are known to interact with serine residues in active sites of enzymes, forming reversible covalent bonds. This mechanism is particularly relevant for β-lactamase inhibitors, where the boron atom mimics the transition state of the substrate, effectively blocking the enzymatic reaction.

Protodeboronation Dynamics

Research has shown that the stability and reactivity of boronic esters can vary significantly based on their structure. For instance, studies indicate that the rates of protodeboronation can span several orders of magnitude depending on environmental conditions such as pH and solvent effects . The hydrolytic stability of the ester plays a critical role in determining the overall biological activity.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of boronic acid derivatives. While this compound has not been directly tested in clinical settings, related compounds have demonstrated significant activity against resistant bacterial strains when used in combination with β-lactams . These findings suggest potential for this compound to enhance the efficacy of existing antibiotics.

Case Study: Inhibition of β-Lactamases

Inhibitors derived from boronic acids have shown promise in combating bacterial resistance mechanisms mediated by β-lactamases. In vitro assays demonstrated that certain boronic acid derivatives can reduce the Minimum Inhibitory Concentration (MIC) of β-lactams by up to 32-fold against resistant E. coli strains . While specific data on this compound is limited, its structural similarities to other effective inhibitors suggest it may exhibit comparable properties.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of 4-fluorobenzofuran with boronic acid precursors under controlled conditions. Studies on related compounds indicate that variations in the substituent groups can significantly affect both stability and reactivity .

Eigenschaften

IUPAC Name |

2-(4-fluoro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQBZSYZNELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.